molecular formula C15H12BrClN2O2S B5130860 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide

3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5130860
M. Wt: 399.7 g/mol
InChI Key: PHDYMCRBJZIAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. The compound has also been found to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide have been studied extensively in vitro and in vivo. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential anticancer properties. The compound has been found to exhibit potent anticancer effects in various cancer cell lines. Another advantage is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are numerous future directions for the research on 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide. One of the directions is to further investigate its mechanism of action and identify the specific targets of the compound. Another direction is to study its potential applications in the treatment of various inflammatory diseases. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity. Finally, more studies are needed to evaluate the safety and efficacy of the compound in vivo and in clinical trials.
Conclusion:
In conclusion, 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo and in clinical trials.

Synthesis Methods

The synthesis of 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-bromoaniline with 3-chloro-4-methoxybenzoyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been reported in various research articles and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

The potential applications of 3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide in scientific research are numerous. The compound has been found to exhibit anticancer properties and has been studied extensively in cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its anticancer properties, the compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2S/c1-21-13-6-5-11(8-12(13)17)18-15(22)19-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDYMCRBJZIAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.